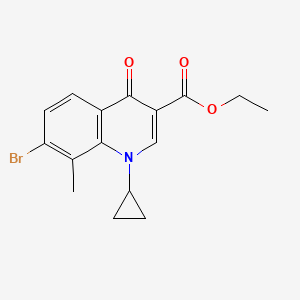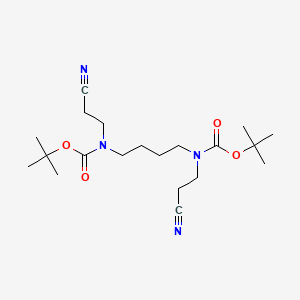![molecular formula C36H26N2 B3113298 N-([1,1'-Biphenyl]-4-yl)-3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine CAS No. 1946806-94-5](/img/structure/B3113298.png)
N-([1,1'-Biphenyl]-4-yl)-3'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine
描述
N-([1,1’-Biphenyl]-4-yl)-3’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-amine is a complex organic compound that features both biphenyl and carbazole moieties. This compound is of significant interest in the field of organic electronics due to its unique structural properties, which make it suitable for applications in light-emitting diodes (LEDs), organic photovoltaics, and other optoelectronic devices.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-yl)-3’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method includes the following steps:
Formation of Biphenyl Units: The biphenyl units can be synthesized through Suzuki coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst.
Introduction of Carbazole Moiety: The carbazole unit is introduced via a Buchwald-Hartwig amination reaction, where an aryl halide reacts with carbazole in the presence of a palladium catalyst and a suitable base.
Final Coupling: The final step involves coupling the biphenyl and carbazole units under similar conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-3’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced biphenyl or carbazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)
Major Products
Oxidation: Quinones, hydroxylated derivatives
Reduction: Hydrogenated biphenyl or carbazole derivatives
Substitution: Halogenated or nitrated biphenyl or carbazole derivatives
科学研究应用
N-([1,1’-Biphenyl]-4-yl)-3’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics due to its excellent charge transport properties.
Photovoltaics: Employed in the fabrication of organic solar cells, where it acts as an electron donor or acceptor material.
Sensors: Utilized in the creation of chemical sensors due to its ability to undergo reversible redox reactions.
Biological Studies: Investigated for its potential use in biological imaging and as a fluorescent probe.
作用机制
The mechanism by which N-([1,1’-Biphenyl]-4-yl)-3’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-amine exerts its effects is primarily through its electronic properties. The compound can engage in π-π stacking interactions, facilitating charge transport in electronic devices. Additionally, its ability to undergo redox reactions makes it suitable for use in sensors and other applications where electron transfer is crucial.
相似化合物的比较
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Similar in structure but lacks the additional biphenyl unit.
N-(4-Biphenyl)-9H-carbazole: Contains a single biphenyl unit attached to carbazole.
N-(4-Biphenyl)-3-(9H-carbazol-9-yl)benzene: Similar structure but with different substitution patterns.
Uniqueness
N-([1,1’-Biphenyl]-4-yl)-3’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-amine is unique due to its combination of multiple biphenyl and carbazole units, which enhances its electronic properties and makes it particularly suitable for advanced optoelectronic applications.
属性
IUPAC Name |
N-[4-(3-carbazol-9-ylphenyl)phenyl]-4-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H26N2/c1-2-9-26(10-3-1)27-17-21-30(22-18-27)37-31-23-19-28(20-24-31)29-11-8-12-32(25-29)38-35-15-6-4-13-33(35)34-14-5-7-16-36(34)38/h1-25,37H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOQWOFGCYCOSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


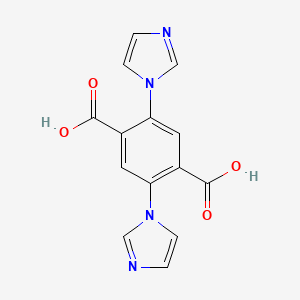


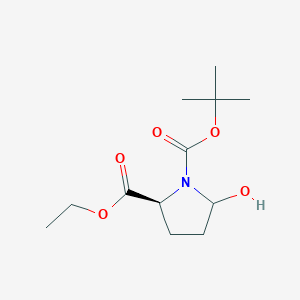

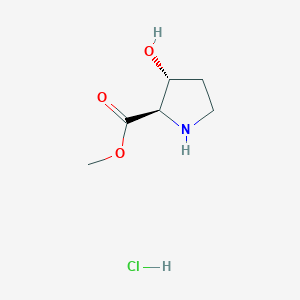
![Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate](/img/structure/B3113270.png)
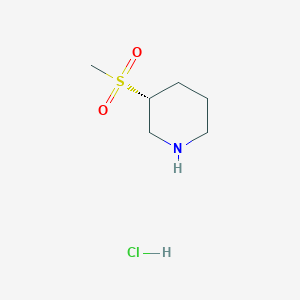
![(1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B3113279.png)
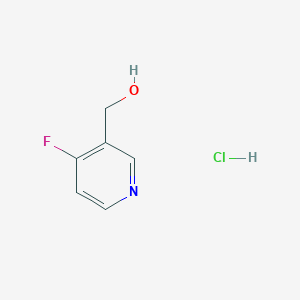
![2-[(4-Anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3113313.png)
